molecular formula C10H12ClNO2 B1294918 2-chloro-N-(4-ethoxyphenyl)acetamide CAS No. 2153-08-4

2-chloro-N-(4-ethoxyphenyl)acetamide

Cat. No. B1294918
CAS RN: 2153-08-4
M. Wt: 213.66 g/mol
InChI Key: NKPPVEIJXVVHGF-UHFFFAOYSA-N
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Description

2-chloro-N-(4-ethoxyphenyl)acetamide is a chlorinated organic compound with the molecular formula C10H12ClNO2 . It has a molecular weight of 213.66 .


Molecular Structure Analysis

The InChI code for 2-chloro-N-(4-ethoxyphenyl)acetamide is 1S/C10H12ClNO2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) . This indicates that the molecule contains a chlorine atom (Cl), an ethoxy group (C2H5O), and an acetamide group (CH3CONH2) attached to a phenyl ring .


Physical And Chemical Properties Analysis

2-chloro-N-(4-ethoxyphenyl)acetamide is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 387.1±27.0 °C at 760 mmHg, and a flash point of 187.9±23.7 °C . The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Herbicide Metabolism and Environmental Impact

  • Metabolic Pathways in Herbicides : Compounds similar to 2-chloro-N-(4-ethoxyphenyl)acetamide, like chloroacetamide herbicides, undergo complex metabolic processes. For instance, acetochlor and metolachlor metabolize to produce carcinogenic compounds in rats through metabolic activation pathways (Coleman et al., 2000).
  • Soil Interaction and Herbicide Activity : The presence of wheat straw affects the reception and activity of herbicides like acetochlor and metolachlor. These interactions impact the distribution and efficacy of such herbicides in agricultural settings (Banks & Robinson, 1986).
  • Herbicide Distribution in the Environment : Acetochlor, a compound structurally similar to 2-chloro-N-(4-ethoxyphenyl)acetamide, has been studied for its occurrence in the hydrologic system, highlighting environmental concerns regarding herbicide use and distribution (Kolpin et al., 1996).

Biochemical and Molecular Studies

  • Radiosynthesis for Metabolic Studies : Techniques like radiosynthesis have been employed to study the metabolism and mode of action of chloroacetanilide herbicides, including acetochlor, which shares a similar structure with 2-chloro-N-(4-ethoxyphenyl)acetamide (Latli & Casida, 1995).
  • Herbicide Adsorption and Soil Properties : Studies have found correlations between soil properties, such as organic matter content, and the adsorption and mobility of chloroacetamide herbicides, which is crucial for understanding their environmental impact (Peter & Weber, 1985).
  • Initial Metabolism in Plants : Research has shown that the initial metabolism of acetochlor in plants can be a significant factor in its selective phytotoxicity, an insight relevant to herbicides like 2-chloro-N-(4-ethoxyphenyl)acetamide (Breaux, 1987).

Environmental and Health Implications

  • Chloroacetamide Herbicides in Green Algae : Research has shown that chloroacetamides like alachlor can inhibit fatty acid synthesis in green algae, indicating potential environmental effects of similar compounds (Weisshaar & Böger, 1989).
  • Human Liver Metabolism of Herbicides : Studies on human liver microsomes have provided insights into the metabolism of chloroacetamide herbicides, contributing to our understanding of their potential health implications (Coleman et al., 1999).

Biodegradation and Pollution Potential

  • Biodegradation of Acetochlor : Research into the biodegradation of acetochlor, involving the cytochrome P450 system, offers insights into the environmental fate and potential remediation strategies for similar herbicides (Wang et al., 2015).
  • Potential for Water Pollution : Studies on the leaching behavior of acetochlor in comparison with other herbicides help in understanding the potential for water pollution by similar chloroacetamide compounds (Balinova, 1997).

Safety And Hazards

The safety and hazards of 2-chloro-N-(4-ethoxyphenyl)acetamide are not well-documented. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken .

properties

IUPAC Name

2-chloro-N-(4-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPPVEIJXVVHGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175866
Record name p-Acetophenetidide, 2-chloro-
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Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-ethoxyphenyl)acetamide

CAS RN

2153-08-4
Record name 2-Chloro-N-(4-ethoxyphenyl)acetamide
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Record name 2-Chloro-p-acetophenetidide
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Record name 2-Chloro-p-acetophenetidide
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Record name p-Acetophenetidide, 2-chloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-p-acetophenetidide
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